

An In-depth Technical Guide to the Thermochemical Properties of Aliphatic Secondary Amines

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *DI-SEC-OCTYLAMINE*

Cat. No.: *B1616327*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of aliphatic secondary amines. The data and methodologies presented are intended to serve as a critical resource for researchers and professionals involved in chemical synthesis, reaction design, and drug development, where a thorough understanding of the energetic landscape of these compounds is paramount.

Core Thermochemical Data of Aliphatic Secondary Amines

The following tables summarize key thermochemical data for a range of aliphatic secondary amines. These values are essential for predicting reaction feasibility, calculating reaction enthalpies, and understanding the stability of these compounds. All data is presented for standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)

The standard molar enthalpy of formation represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

Compound Name	Formula	State	$\Delta_f H^\circ$ (kJ/mol)
Dimethylamine	$(CH_3)_2NH$	gas	-18.8
Diethylamine	$(C_2H_5)_2NH$	liquid	-131
Di-n-propylamine	$(n-C_3H_7)_2NH$	liquid	-156.1 to -153.1[1]
Diisopropylamine	$(i-C_3H_7)_2NH$	liquid	-183.3
Di-n-butylamine	$(n-C_4H_9)_2NH$	liquid	-214.8 to -209.8[2]
N-Ethylmethylamine	$C_2H_5NHCH_3$	gas	-41.8

Table 2: Standard Molar Entropy (S°)

Standard molar entropy is the entropy content of one mole of a substance under standard state conditions.

Compound Name	Formula	State	S° (J/mol·K)
Dimethylamine	$(CH_3)_2NH$	gas	273.1
Diethylamine	$(C_2H_5)_2NH$	liquid	253.6
Di-n-propylamine	$(n-C_3H_7)_2NH$	liquid	323.8
Diisopropylamine	$(i-C_3H_7)_2NH$	liquid	292.9
Di-n-butylamine	$(n-C_4H_9)_2NH$	liquid	389.1
N-Ethylmethylamine	$C_2H_5NHCH_3$	gas	313.4

Table 3: Standard Molar Heat Capacity (C_p°)

The standard molar heat capacity is the amount of heat required to raise the temperature of one mole of a substance by one Kelvin at constant pressure.

Compound Name	Formula	State	Cp° (J/mol·K)
Diethylamine	(C ₂ H ₅) ₂ NH	liquid	178.1[3]
Di-n-propylamine	(n-C ₃ H ₇) ₂ NH	liquid	225.8
Di-n-butylamine	(n-C ₄ H ₉) ₂ NH	liquid	292.9[2]

Table 4: Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)

The standard Gibbs free energy of formation is the change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states. It is a key indicator of the spontaneity of a formation reaction.

Compound Name	Formula	State	$\Delta_f G^\circ$ (kJ/mol)
Dimethylamine	(CH ₃) ₂ NH	gas	68.5
Diethylamine	(C ₂ H ₅) ₂ NH	liquid	80.8
Di-n-butylamine	(n-C ₄ H ₉) ₂ NH	liquid	70.3

Experimental Protocols for Determining Thermochemical Properties

Accurate determination of thermochemical data relies on precise experimental methodologies. The following sections detail the protocols for two key techniques used to measure the thermochemical properties of aliphatic secondary amines.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the primary method for determining the enthalpy of combustion of liquid and solid compounds, from which the enthalpy of formation can be calculated.

Objective: To determine the standard enthalpy of combustion ($\Delta_c H^\circ$) of a liquid aliphatic secondary amine.

Materials and Apparatus:

- Isoperibol bomb calorimeter
- Oxygen bomb
- Calorimeter bucket
- Stirrer
- High-precision thermometer (e.g., platinum resistance thermometer)
- Ignition unit
- Pellet press (for solid samples, or viscous liquids absorbed on a combustible substrate)
- Crucible (e.g., platinum or fused silica)
- Fuse wire (e.g., platinum or nickel-chromium)
- Oxygen cylinder with pressure regulator
- Benzoic acid (certified standard for calibration)
- The aliphatic secondary amine sample of interest
- Distilled water

Procedure:

- Calibration of the Calorimeter:
 - Accurately weigh a pellet of benzoic acid (approximately 1 g) and place it in the crucible.
 - Cut a piece of fuse wire of known length and mass and connect it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.
 - Add a small, known amount of distilled water (typically 1 mL) to the bottom of the bomb to saturate the internal atmosphere with water vapor.

- Assemble the bomb, seal it, and charge it with high-purity oxygen to a pressure of approximately 30 atm.
- Place the bomb in the calorimeter bucket containing a precisely known mass of distilled water.
- Assemble the calorimeter, ensuring the stirrer and thermometer are properly positioned.
- Allow the system to reach thermal equilibrium, recording the temperature at regular intervals for a few minutes to establish a baseline.
- Ignite the sample by passing a current through the fuse wire.
- Record the temperature at regular intervals throughout the combustion and subsequent cooling period until a steady rate of temperature change is observed.
- After the experiment, release the pressure from the bomb, and collect and titrate the nitric acid formed from the residual nitrogen in the bomb with a standard sodium carbonate solution.
- Measure the length of the unburned fuse wire.
- Calculate the effective heat capacity of the calorimeter (C_{cal}) using the known enthalpy of combustion of benzoic acid and the corrected temperature rise.
- Combustion of the Aliphatic Secondary Amine:
 - Accurately weigh a sample of the liquid aliphatic secondary amine (typically 0.5 - 1.0 g) into the crucible. For volatile amines, encapsulation in a gelatin capsule of known mass and enthalpy of combustion is necessary.
 - Follow the same procedure as for the calibration with benzoic acid (steps 2-10).
 - Determine the corrected temperature rise for the combustion of the amine.
 - Calculate the total heat released during the combustion of the amine sample.

- Correct the total heat released for the heat of combustion of the fuse wire and any auxiliary materials (e.g., gelatin capsule), and for the heat of formation of nitric acid.
- Calculate the standard enthalpy of combustion ($\Delta_c H^\circ$) of the aliphatic secondary amine per mole.
- Calculation of Enthalpy of Formation:
 - Using the balanced chemical equation for the combustion of the amine and the known standard enthalpies of formation of the products ($\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$), calculate the standard enthalpy of formation ($\Delta_f H^\circ$) of the amine using Hess's Law.

Reaction Calorimetry for Enthalpy of Reaction

Reaction calorimetry measures the heat evolved or absorbed during a chemical reaction, providing direct information about the enthalpy of reaction ($\Delta_r H^\circ$).

Objective: To determine the enthalpy of a reaction involving an aliphatic secondary amine, for example, its neutralization with an acid.

Materials and Apparatus:

- Reaction calorimeter (e.g., heat flow or power compensation calorimeter)
- Jacketed glass reactor vessel
- Stirrer (e.g., mechanical or magnetic)
- Temperature probes for the reactor and jacket
- Automated dosing system (e.g., syringe pump)
- Calibration heater
- Data acquisition and control system
- The aliphatic secondary amine of interest
- Other reactants (e.g., a standard acid solution)

Procedure:

- System Preparation and Calibration:
 - Assemble the reaction calorimeter, ensuring the reactor vessel is clean and dry.
 - Charge the reactor with a known amount of one of the reactants (e.g., the aliphatic secondary amine solution).
 - Start the stirrer and allow the system to reach the desired initial temperature and achieve thermal stability.
 - Perform an electrical calibration by supplying a known amount of heat to the reactor using the calibration heater. This allows for the determination of the overall heat transfer coefficient (UA).
- Reaction Measurement:
 - Initiate the automated dosing of the second reactant (e.g., the acid solution) at a controlled rate.
 - The data acquisition system continuously records the temperatures of the reactor and the jacket, as well as the power supplied by the calibration heater (in power compensation mode) or the heat flow across the reactor wall (in heat flow mode).
 - Continue data acquisition until the reaction is complete and the thermal signal returns to the baseline.
- Data Analysis:
 - The software calculates the instantaneous heat flow rate (q_r) throughout the reaction.
 - Integrate the heat flow rate over the duration of the reaction to obtain the total heat of reaction (Q_r).
 - Correct the total heat of reaction for any heat contributions from the dosing process (e.g., heat of mixing or dilution if determined separately).

- Calculate the molar enthalpy of reaction ($\Delta_r H^\circ$) by dividing the corrected total heat of reaction by the number of moles of the limiting reactant.

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important experimental workflows and logical relationships relevant to the thermochemical properties of aliphatic secondary amines.

Experimental Workflow for Bomb Calorimetry

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dipropylamine - Wikipedia [en.wikipedia.org]
- 2. Dibutylamine - Wikipedia [en.wikipedia.org]
- 3. Thermochemical Databases [crct.polymtl.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of Aliphatic Secondary Amines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1616327#thermochemical-properties-of-aliphatic-secondary-amines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com